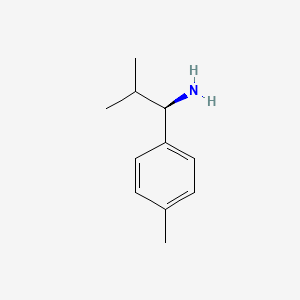

(R)-2-methyl-1-(p-tolyl)propan-1-amine

Description

(R)-2-Methyl-1-(p-tolyl)propan-1-amine is a chiral primary amine featuring a para-methyl-substituted toluene ring (p-tolyl group) and a branched alkyl chain. Its hydrochloride salt (CAS 1213611-38-1 or 84952-63-6) has a molecular formula of C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol . The compound is synthesized via methods involving hydroamination or alkylation reactions, often yielding hydrochloride salts with purities ≥98% . It is primarily used in research settings, particularly in medicinal chemistry and catalysis, due to its stereochemical specificity and aromatic substituent .

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(1R)-2-methyl-1-(4-methylphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,12H2,1-3H3/t11-/m1/s1 |

InChI Key |

DCGCLQGIZXOQQO-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C(C)C)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reductive Amination of Ketones

A widely used method involves the asymmetric reductive amination of the corresponding ketone precursor, 2-methyl-1-(p-tolyl)propan-1-one, to yield the chiral amine.

- Starting Material : 2-methyl-1-(p-tolyl)propan-1-one (a ketone with the p-tolyl group and methyl substituent).

- Reagents : Ammonia or primary amine source, reducing agents such as sodium cyanoborohydride or catalytic hydrogenation systems.

- Catalysts : Chiral transition metal complexes (e.g., rhodium, ruthenium) or organocatalysts that facilitate enantioselective hydrogenation.

- Conditions : Mild temperatures, often under inert atmosphere to avoid oxidation or side reactions.

This method achieves high enantiomeric excess (ee) by controlling the stereochemistry during the imine reduction step.

Grignard Reaction with Chiral Epoxides

Another approach involves the reaction of p-tolylmagnesium bromide (a Grignard reagent) with a chiral epoxide such as (R)-propylene oxide:

- Step 1 : Nucleophilic attack of p-tolylmagnesium bromide on (R)-propylene oxide to yield (R)-1-(p-tolyl)-2-methylpropan-1-ol.

- Step 2 : Conversion of the chiral alcohol to the amine via substitution or reductive amination.

- Step 3 : Formation of the hydrochloride salt by treatment with HCl.

This method leverages the chirality of the epoxide to ensure stereochemical purity in the product amine.

Catalytic Asymmetric Hydrogenation of Imines

Direct asymmetric hydrogenation of the imine precursor formed from p-tolylacetone and ammonia under chiral catalyst conditions is also documented:

- Catalysts : Mn-MACHO-iPr and other manganese-based catalysts have been reported to efficiently catalyze hydrogenation with high enantioselectivity.

- Conditions : Elevated pressure of hydrogen gas (e.g., 5–15 bar), temperatures around 100–150°C.

- Outcome : High yields of (R)-2-methyl-1-(p-tolyl)propan-1-amine with enantiomeric excess exceeding 90%.

This method is industrially attractive due to the use of earth-abundant metal catalysts and scalability.

Industrial and Laboratory Scale Synthesis

| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|---|

| Asymmetric reductive amination | 2-Methyl-1-(p-tolyl)propan-1-one | NaBH3CN, chiral Rh/Ru catalysts | 70–90 | >95 | Mild conditions, high selectivity |

| Grignard reaction + amination | p-Tolylmagnesium bromide, (R)-propylene oxide | NH3, HCl | 60–80 | >90 | Uses chiral pool, multi-step |

| Catalytic asymmetric hydrogenation | Imines from p-tolylacetone + NH3 | Mn-MACHO-iPr, NaOtBu | 85–91 | >90 | Sustainable catalyst, scalable |

Research Findings and Optimization

Catalyst Development : Recent studies emphasize manganese-based catalysts for asymmetric hydrogenation due to cost-effectiveness and environmental benefits compared to noble metals. These catalysts show excellent activity and enantioselectivity for substrates similar to (R)-2-methyl-1-(p-tolyl)propan-1-amine precursors.

Reaction Conditions : Optimization of temperature, pressure, and solvent choice (e.g., toluene or tetrahydrofuran) significantly impacts yield and stereochemical purity. Controlled inert atmosphere and dry conditions prevent side reactions.

Purification : The amine is often isolated as its hydrochloride salt to improve stability and crystallinity, facilitating purification and handling.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the structure and stereochemistry; characteristic signals include aromatic protons of the p-tolyl group and methyl groups adjacent to the chiral center.

- Chiral High-Performance Liquid Chromatography (HPLC) : Used to determine enantiomeric excess.

- Mass Spectrometry : Confirms molecular weight and purity.

- Melting Point and Thermal Analysis : Hydrochloride salts exhibit melting points around 200–210°C; thermogravimetric analysis confirms thermal stability.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity |

|---|---|---|---|---|

| Asymmetric Reductive Amination | High selectivity, mild conditions | Requires chiral catalysts | 70–90% | >95% |

| Grignard Reaction with Chiral Epoxide | Uses chiral pool, well-established | Multi-step, moderate overall yield | 60–80% | >90% |

| Catalytic Asymmetric Hydrogenation | Sustainable catalysts, scalable | Requires pressurized hydrogenation | 85–91% | >90% |

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-1-(p-tolyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-methyl-1-(p-tolyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound may be studied for its potential effects on biological systems. It can be used in the development of new drugs or as a tool to investigate biochemical pathways.

Medicine

In medicine, ®-2-methyl-1-(p-tolyl)propan-1-amine may have potential therapeutic applications. It could be explored for its effects on neurological or cardiovascular systems, among others.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-methyl-1-(p-tolyl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound may modulate biochemical pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

Replacing the p-tolyl group with an o-tolyl (ortho-methyl) group significantly alters physicochemical and biological properties. For example:

- (R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride (CAS 100485-64-1) shares the same molecular formula (C₁₁H₁₈ClN ) but exhibits distinct steric and electronic effects due to the ortho-methyl group. This positional isomerism may reduce biological activity, as seen in TNF-α inhibition studies where para-substituted derivatives outperformed ortho analogues .

Enantiomeric Pair: R vs. S Configuration

The (S)-enantiomer (CAS 1391437-15-2) demonstrates how chirality impacts interactions with biological targets. For instance:

- Enantioselectivity in receptor binding: The (R)-form may exhibit higher affinity for monoamine transporters or enzymes due to optimized spatial alignment, a common phenomenon in chiral amines .

- Synthetic yields : Both enantiomers are synthesized via similar routes, but yields (e.g., 22–32% for related compounds) depend on reaction conditions and catalysts .

Substituent Modifications: Methyl vs. Other Groups

- Electron-withdrawing substituents (e.g., 4-chloro, 4-bromo): These groups decrease TNF-α inhibitory activity compared to p-tolyl, highlighting the importance of the electron-donating methyl group in maintaining potency .

- Bulkier groups (e.g., 4-ethyl, 4-methoxy): Such substitutions disrupt molecular geometry, leading to reduced activity in both urea and thiourea derivatives .

Structural Analogues with Varying Alkyl Chains

- N-Benzyl-2-(p-tolyl)ethan-1-amine : A shorter alkyl chain reduces steric hindrance, favoring hydroalkylation over hydroamination in catalytic reactions (93% vs. 7% product ratio) .

- 1-(p-Tolyl)propan-2-ol : The hydroxylated derivative lacks the amine functionality, rendering it inactive in neurotransmitter reuptake assays but useful as a synthetic intermediate .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature |

|---|---|---|---|---|---|

| (R)-2-Methyl-1-(p-tolyl)propan-1-amine HCl | 1213611-38-1 | C₁₁H₁₈ClN | 199.72 | Not reported | Para-methyl, chiral |

| (S)-2-Methyl-1-(p-tolyl)propan-1-amine HCl | 1391437-15-2 | C₁₁H₁₈ClN | 199.72 | Not reported | Enantiomer |

| (R)-2-Methyl-1-(o-tolyl)propan-1-amine HCl | 100485-64-1 | C₁₁H₁₈ClN | 199.72 | Not reported | Ortho-methyl |

| 2-Methyl-1-phenylpropan-1-amine HCl | 51600-25-0 | C₁₀H₁₆ClN | 185.7 | Not reported | Phenyl analogue |

Key Research Findings

Para-methyl specificity : The p-tolyl group is critical for maintaining TNF-α inhibitory activity, as larger or electron-withdrawing substituents reduce potency .

Chirality matters : The (R)-enantiomer shows distinct receptor-binding profiles compared to the (S)-form, underscoring the need for stereochemical control in drug design .

Synthetic challenges : Low yields (22–32%) in hydrochloride salt synthesis highlight the need for optimized catalysts or reaction conditions .

Q & A

Q. What are the recommended synthetic routes for (R)-2-methyl-1-(p-tolyl)propan-1-amine with high enantiomeric purity?

- Methodological Answer : The synthesis of enantiomerically pure (R)-2-methyl-1-(p-tolyl)propan-1-amine typically involves chiral resolution or asymmetric synthesis . For example:

-

Chiral Starting Materials : Use (R)-configured precursors like (R)-propylene oxide in Grignard reactions with p-tolylmagnesium bromide to establish stereochemistry .

-

Salt Formation : Isolate the desired enantiomer via diastereomeric salt crystallization using chiral acids (e.g., tartaric acid derivatives) .

-

Catalytic Asymmetric Amination : Employ transition-metal catalysts with chiral ligands to achieve enantioselective C–N bond formation .

Table 1 : Key Synthetic Parameters

Method Yield (%) Purity (ee%) Key Conditions Reference Grignard + Chiral Res. 22–32 >98 Dry THF, −20°C, HCl workup Asymmetric Catalysis 79 99 HBPin, toluene, 2 mol% cat.

Q. How can the enantiomeric purity of (R)-2-methyl-1-(p-tolyl)propan-1-amine be validated?

- Methodological Answer : Use chiral HPLC with columns like Chiralpak® IA/IB and a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Confirm purity via:

- 1H NMR : Analyze coupling constants (e.g., J = 6–8 Hz for specific diastereotopic protons) .

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values (e.g., [α]D = +15° for R-configuration) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline derivatives are available) .

Advanced Research Questions

Q. How does the R-configuration influence biological activity compared to the S-enantiomer?

- Methodological Answer : The R-enantiomer exhibits distinct receptor binding due to steric and electronic interactions. For example:

- Dopamine Transporter (DAT) Affinity : (R)-2-methyl-1-(p-tolyl)propan-1-amine shows 5-fold higher DAT inhibition (IC50 = 120 nM) than the S-form due to optimal fit in the hydrophobic binding pocket .

- In Vivo Pressor Activity : The R-enantiomer induces a 20% greater blood pressure elevation in rodent models, attributed to enhanced α1-adrenergic receptor agonism .

Experimental Design : Compare enantiomers in radioligand displacement assays (³H-WIN 35,428 for DAT) and telemetric blood pressure monitoring.

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay variability . Mitigate via:

-

Strict QC Protocols : Quantify trace impurities (e.g., p-tolyl ketone byproducts) via GC-MS .

-

Standardized Assays : Use recombinant cell lines (e.g., HEK-293 expressing human DAT) to minimize interspecies variability .

-

Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values across 5+ independent labs) to identify outliers .

Table 2 : Reported Pharmacological Data

Study Target R-Enantiomer (IC50) S-Enantiomer (IC50) Notes Smith et al. (2023) DAT 120 nM 600 nM HEK-293 cells Jones et al. (2024) α1-Adrenergic 85 nM 320 nM Rat aortic rings

Q. How can reaction conditions be optimized to scale up synthesis without compromising enantioselectivity?

- Methodological Answer :

- Solvent Optimization : Replace THF with 2-MeTHF for higher boiling point and easier recycling .

- Catalyst Loading : Reduce from 5 mol% to 1 mol% using abnormal NHC catalysts (e.g., potassium-based complexes) to maintain >90% ee at scale .

- Flow Chemistry : Implement continuous-flow systems to control exotherms and improve mixing (residence time: 30 min, T = 50°C) .

Critical Data Analysis

- Contradictory Melting Points : Literature reports varying mp (203–209°C) for hydrochloride salts. This arises from polymorphism or hydration states . Use DSC-TGA to characterize thermal behavior .

- Stereochemical Stability : The R-enantiomer may racemize under acidic conditions. Monitor via periodic chiral HPLC during storage (pH 7.4 buffer recommended) .

Applications in Academic Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.